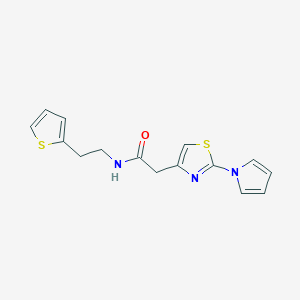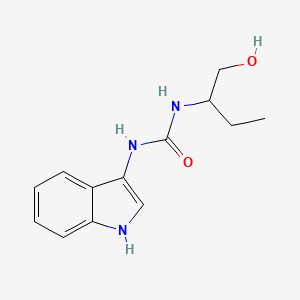
3-(4-Hydroxyphenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenolic compounds like “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” are organic compounds that contain a phenolic group - an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached . They are widely distributed in the plant kingdom and have diverse biological activities, including antioxidant properties .
Molecular Structure Analysis
The molecular structure of phenolic compounds typically includes an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached. The exact structure of “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” would depend on the positions and orientations of these groups .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用
Synthetic Applications : This compound has been used in the synthesis of complex organic molecules. For instance, Ye, Zhang, and Fan (2012) described its use in the oxidative dearomatization combined with a cascade of reactions to prepare furoquinolinone and angelicin derivatives, demonstrating its utility in organic synthesis processes (Ye, Zhang, & Fan, 2012).
Antimicrobial Activity : Hassanin and Ibrahim (2012) explored its derivatives for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Material Science : Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid in the field of material science. Specifically, they explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in the development of new materials (Trejo-Machin et al., 2017).
Corrosion Inhibition : Abu-Rayyan et al. (2022) studied derivatives of this compound as corrosion inhibitors for copper in nitric acid solutions, suggesting its potential in industrial applications (Abu-Rayyan et al., 2022).
Liquid Crystalline Properties : Pillai, Sherrington, and Sneddon (1992) synthesized a liquid crystalline copolyester using a derivative of this compound, highlighting its potential in the field of liquid crystal technology (Pillai, Sherrington, & Sneddon, 1992).
Pharmaceuticals and Biotechnology : Wawrzyniak, Celewicz, and Barciszewski (2016) described its application in anti-aging skin care compositions, demonstrating its relevance in cosmetics and pharmaceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-hydroxyphenyl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXAQVGNCWFWTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)
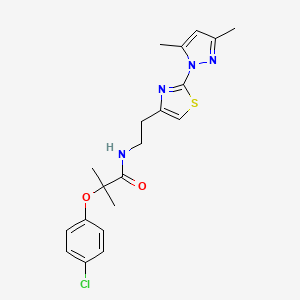
![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
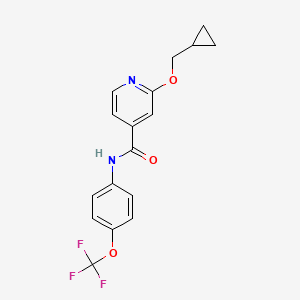


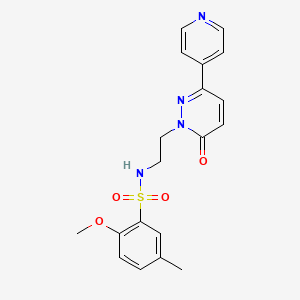
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
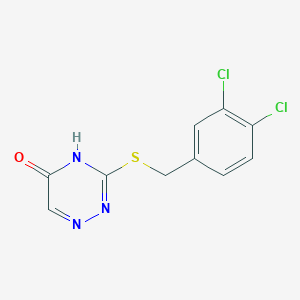
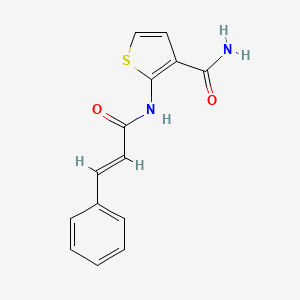
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
